

cross-validation of Andrastin C activity in different cancer cell lines

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Compound of Interest

Compound Name: *Andrastin C*

Cat. No.: *B15523845*

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Unveiling Andrastin C: A Fungal Metabolite with Potential in Oncology

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Andrastin C, a meroterpenoid compound naturally produced by fungi of the *Penicillium* genus, is drawing attention within the cancer research community for its potential as an anticancer agent. As a potent inhibitor of farnesyltransferase, an enzyme crucial for the function of the Ras family of proteins, **Andrastin C** presents a targeted approach to disrupting cancer cell signaling pathways. The Ras proteins are frequently mutated in a wide array of human cancers, making them a prime target for therapeutic intervention.

Cross-Validation of Anticancer Activity

While comprehensive comparative data on the cytotoxic effects of **Andrastin C** across a wide spectrum of cancer cell lines remains under investigation, preliminary studies on related **andrastin** compounds provide compelling evidence of their anticancer potential. Research on andrastin analogs and other metabolites from *Penicillium roqueforti* has demonstrated cytotoxic activity against various human tumor cell lines.

One study focusing on a novel andrastin-type meroterpenoid, penimeroterpenoid A, revealed its moderate cytotoxic effects against several cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) for this compound are detailed in the table below.

Cancer Cell Line	Tissue of Origin	IC50 (μM) of Penimeroterpenoid A
A549	Lung Carcinoma	82.61 ± 3.71
HCT116	Colon Cancer	78.63 ± 2.85
SW480	Colon Cancer	95.54 ± 1.46
T24	Bladder Carcinoma	> 100
HeLa	Cervical Carcinoma	> 100
MCF-7	Breast Cancer	> 100

Data represents the mean ± standard deviation from cited experimental results.

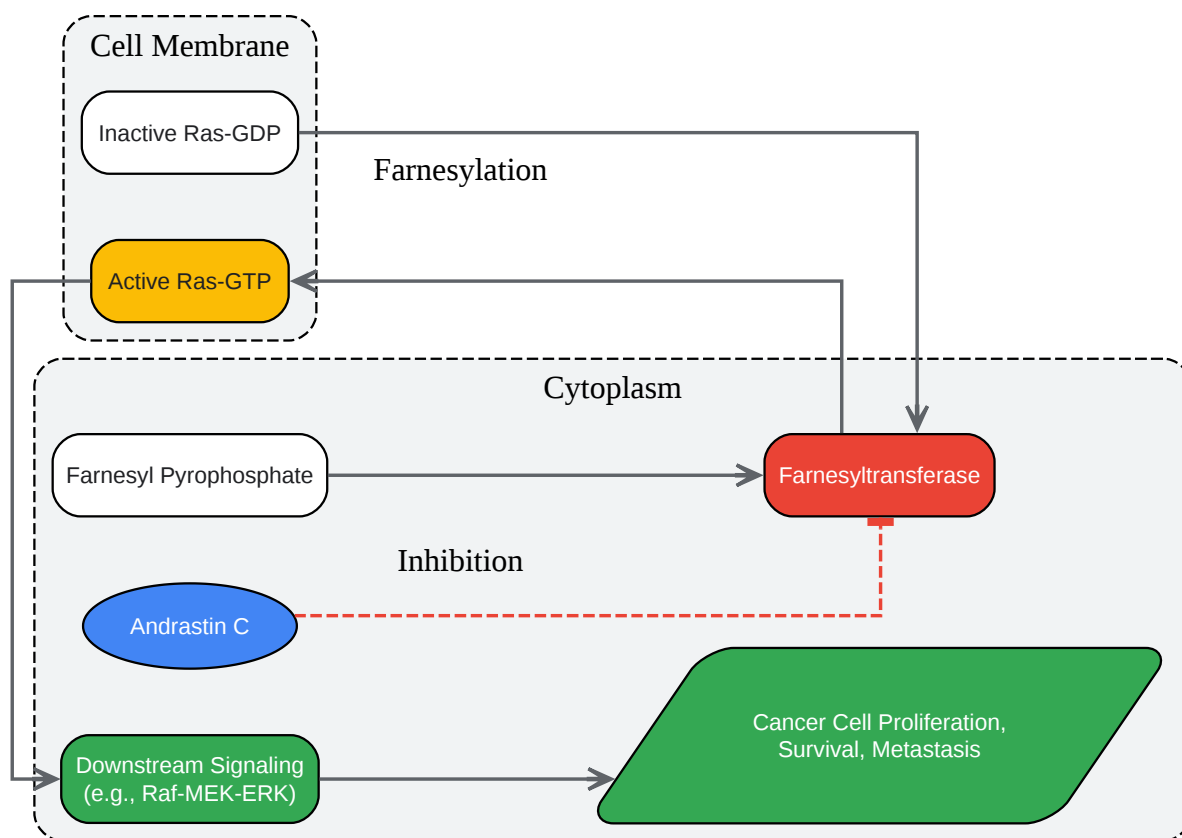
It is important to note that while **Andrastin C** was isolated in the same study, its specific cytotoxic activities were not reported. However, the activity of its structural analog suggests that **Andrastin C** is a promising candidate for further anticancer screening.

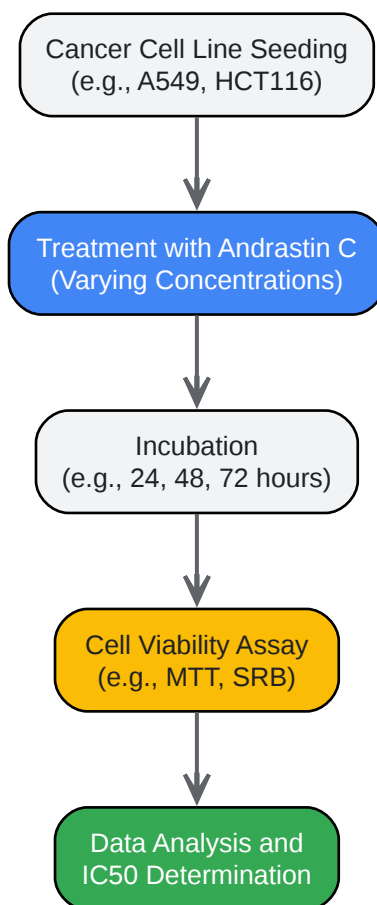
Mechanism of Action: Targeting Farnesyltransferase

The primary mechanism of action for the andrastin family of compounds is the inhibition of farnesyltransferase. This enzyme is responsible for a critical post-translational modification of Ras proteins, enabling their localization to the cell membrane where they execute their signaling functions. By inhibiting this process, andrastins can disrupt the oncogenic signaling cascades driven by mutated Ras, which are vital for cancer cell proliferation, survival, and metastasis.

Studies have shown that Andrastins A, B, and C are all inhibitors of farnesyltransferase, with **Andrastin C** exhibiting an IC50 value of 13.3 μM against the enzyme. Furthermore, andrastin A has been observed to enhance the efficacy of conventional chemotherapy drugs like vincristine in multidrug-resistant cancer cells by inhibiting the efflux pumps that expel these drugs from the cell.[1] This suggests a dual role for andrastins in both direct anticancer activity and overcoming drug resistance.

Below is a diagram illustrating the targeted signaling pathway.





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References

- 1. New secondary metabolites with cytotoxicity from fungus *Penicillium roqueforti* - PMC [pmc.ncbi.nlm.nih.gov]
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